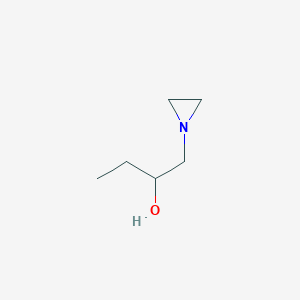
1-(Aziridin-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aziridin-1-yl)butan-2-ol is an organic compound that features an aziridine ring attached to a butanol chain Aziridines are three-membered heterocyclic compounds containing nitrogen, known for their significant ring strain and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Aziridin-1-yl)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of aziridine with butan-2-ol under basic conditions. The aziridine ring can be introduced through the reaction of an alkene with an electrophilic nitrogen source, such as iminoiodinane or organoazide . Another method involves the ring-opening polymerization of aziridine monomers, which can be controlled to produce the desired compound .
Industrial Production Methods
Industrial production of aziridines typically involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination . These methods can be adapted to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Aziridin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of diverse amine products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the aziridine ring under basic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and other substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(Aziridin-1-yl)butan-2-ol involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo ring-opening reactions, forming stable intermediates that can interact with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing ring compound.
Azetidine: A four-membered nitrogen-containing ring compound.
Cyclopropane: A three-membered carbon ring compound with similar ring strain.
Uniqueness
1-(Aziridin-1-yl)butan-2-ol is unique due to its combination of an aziridine ring and a butanol chain, which imparts specific reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to simpler aziridines or other similar compounds .
Eigenschaften
CAS-Nummer |
6339-43-1 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1-(aziridin-1-yl)butan-2-ol |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)5-7-3-4-7/h6,8H,2-5H2,1H3 |
InChI-Schlüssel |
WMJFWNOOOOJSPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


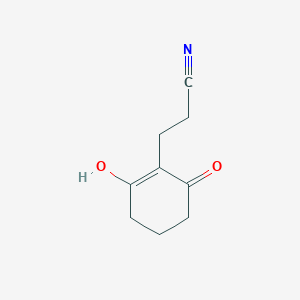
![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
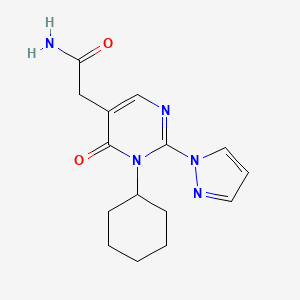
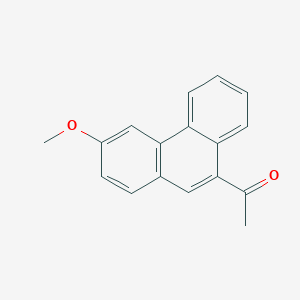
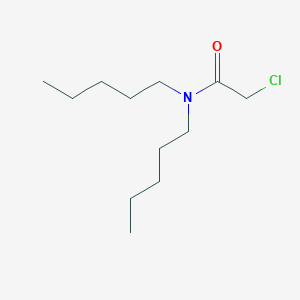
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
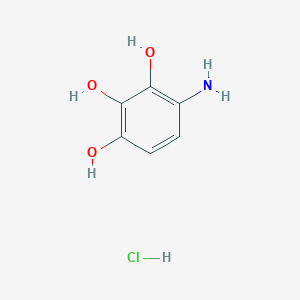
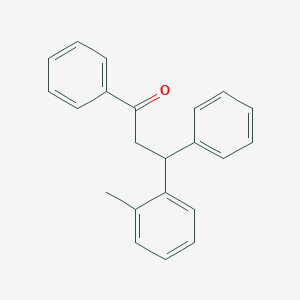
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
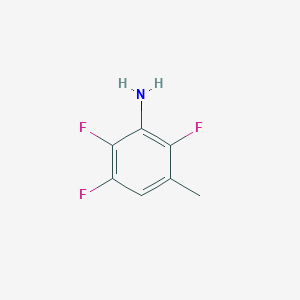
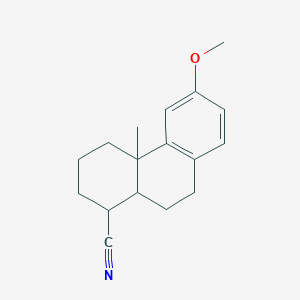
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
